Artemisinin-13C-D3
Description
Fundamental Principles of Stable Isotope Chemistry and Their Application in Research
The utility of stable isotopes in research is founded on the principle that isotopic substitution does not alter the chemical properties of a molecule. diagnosticsworldnews.com However, the difference in mass between isotopes can lead to measurable changes in the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). princeton.eduebsco.com This effect is particularly pronounced when a hydrogen atom is replaced by deuterium (B1214612), as deuterium is twice as heavy as protium (B1232500) (¹H). caltech.edu
The KIE provides valuable insights into reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step of a reaction. princeton.edu In addition to mechanistic studies, stable isotope labeling is extensively used in metabolic research to trace the pathways of molecules within a biological system. diagnosticsworldnews.com By introducing a labeled compound, scientists can follow its conversion into various metabolites, providing a detailed map of biochemical processes. creative-proteomics.com This technique is also crucial for quantitative analysis, where a known amount of a stable isotope-labeled compound is used as an internal standard to accurately measure the concentration of the unlabeled analyte.
Rationale for Isotopic Enrichment and Deuteration in Complex Organic Molecules
Isotopic enrichment refers to the process of increasing the abundance of a specific isotope in a molecule beyond its natural level. isotope.com For complex organic molecules, this process is strategically employed for several reasons. Enrichment with ¹³C is often used in NMR studies to enhance signal intensity, allowing for the detailed structural analysis of intricate molecules. symeres.com
Deuteration, the substitution of hydrogen with deuterium, serves multiple purposes. It can be used to simplify NMR spectra by replacing protons with non-interfering deuterium atoms. In mass spectrometry, the significant mass increase upon deuteration helps to differentiate the labeled molecule from background noise and other compounds. Furthermore, deuteration can be used to block specific sites of metabolism. By replacing a hydrogen atom at a known metabolic "hotspot" with a deuterium atom, the C-D bond, being stronger than the C-H bond, is less readily cleaved by metabolic enzymes. usgs.gov This can lead to a more favorable pharmacokinetic profile for a drug molecule.
Overview of Artemisinin's Significance as a Model Compound for Chemical and Biosynthetic Research
Artemisinin (B1665778), a sesquiterpene lactone isolated from the plant Artemisia annua, is a potent antimalarial drug. cymitquimica.comresearchgate.net Its complex molecular architecture, featuring a unique 1,2,4-trioxane (B1259687) bridge, has made it a fascinating subject for chemical synthesis and a target for biosynthetic studies. researchgate.net The endoperoxide bridge is crucial for its biological activity. cymitquimica.com
The biosynthesis of artemisinin in Artemisia annua involves a series of enzymatic steps, starting from farnesyl diphosphate (B83284). wur.nl Elucidating this pathway has been a major focus of research, with the goal of improving artemisinin production, which is often limited by the low yield from the plant. wur.nlnih.gov The complexity of its structure and the importance of its biological activity make artemisinin an excellent model compound for investigating new synthetic methodologies and for exploring the intricacies of plant biochemistry. researchgate.net
Strategic Importance of Artemisinin-13C-D3 in Contemporary Analytical and Mechanistic Investigations
This compound is a stable isotope-labeled version of artemisinin that incorporates both carbon-13 and deuterium atoms. This dual labeling makes it a highly valuable tool for modern research. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). By adding a known quantity of this compound to a sample, researchers can accurately determine the concentration of unlabeled artemisinin, even in complex biological matrices. The mass difference between the labeled and unlabeled compounds allows for their clear separation and quantification by the mass spectrometer.
Furthermore, this compound can be instrumental in mechanistic studies. For instance, it can be used to investigate the metabolic fate of artemisinin in vivo, helping to identify its metabolites and understand how the drug is processed in the body. The presence of both ¹³C and deuterium provides multiple labels to track different parts of the molecule, offering a more detailed picture of its biotransformation.
Physicochemical Properties of this compound
The introduction of stable isotopes results in a slight increase in the molecular weight of this compound compared to its unlabeled counterpart, artemisinin.
| Property | Artemisinin | This compound |
| Chemical Formula | C₁₅H₂₂O₅ | ¹³CC₁₄D₃H₁₉O₅ |
| Molecular Weight | 282.33 g/mol | 286.34 g/mol |
| Appearance | Neat | Not specified |
| Solubility | Limited solubility in water, soluble in organic solvents like ethanol (B145695) and chloroform. cymitquimica.com | Expected to have similar solubility to artemisinin. |
Note: The exact position of the ¹³C and D₃ labels can vary depending on the synthetic route.
Structure
3D Structure
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
286.34 g/mol |
IUPAC Name |
(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuterio(113C)methyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2+1D3 |
InChI Key |
BLUAFEHZUWYNDE-KNAKZOALSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Artemisinin 13c D3
Design Considerations for Regiospecific Isotopic Labeling in Natural Products
The introduction of isotopic labels into complex natural products like artemisinin (B1665778) necessitates careful strategic planning. numberanalytics.com The primary goal of regiospecific labeling is to place an isotope at a precise atomic position within a molecule. plos.org This allows researchers to track the fate of specific atoms through metabolic pathways or chemical reactions.
Key considerations in designing an isotopic labeling experiment include:
A clear research question: The specific scientific question dictates the choice of isotope and the labeling site. numberanalytics.com
Choice of isotope: The most common stable isotopes for this purpose are carbon-13 (¹³C) and deuterium (B1214612) (D or ²H). mdpi.com The selection depends on the analytical method to be used (e.g., NMR spectroscopy or mass spectrometry) and the information sought. numberanalytics.com For instance, ¹³C labeling is often preferred over deuterium as deuterium labels can sometimes be lost during certain reactions or metabolic processes. mdpi.com
Labeling strategy: This involves deciding whether to synthesize the labeled compound from scratch or to use a labeled precursor. numberanalytics.com For a complex molecule like artemisinin, a semi-synthetic approach starting from a related natural product is often more feasible. mdpi.comnih.gov
Experimental conditions: Reaction conditions must be meticulously controlled to prevent isotope scrambling, where the label moves to unintended positions. numberanalytics.com
Multi-Step Chemical Synthesis Routes to Artemisinin-13C-D3
The synthesis of this compound is not a trivial process and typically involves a multi-step chemical pathway. mdpi.comnih.gov While the exact synthesis for this specific dual-labeled isotopologue is not extensively detailed in publicly available literature, the general principles of artemisinin synthesis and isotopic labeling provide a clear framework for how it would be achieved. The synthesis generally starts from a precursor molecule that is more readily available, such as artemisinic acid or dihydroartemisinic acid. nih.govmdpi.com
Precursor Synthesis and Stereoselective Reactions for Isotopic Incorporation
The synthesis of the labeled artemisinin core relies heavily on stereoselective reactions to ensure the correct three-dimensional arrangement of atoms, which is crucial for its biological activity. The synthesis often begins with a chiral starting material like (-)-isopulegol (B1672291) or (R)-(+)-citronellal, which already possess some of the required stereocenters. nih.govwikipedia.org
The introduction of the carbon-13 and deuterium labels would likely occur during the synthesis of a key precursor. For example, a ¹³C-labeled methyl group could be introduced via a reaction with ¹³C-labeled methyl iodide. Similarly, deuterium atoms can be introduced at specific positions using deuterated reagents in reduction or exchange reactions. rsc.org
A critical precursor in many artemisinin syntheses is dihydroartemisinic acid (DHAA). mdpi.comnih.govrsc.org The synthesis of labeled DHAA isotopologues has been a focus of research to understand the final steps of artemisinin biosynthesis. rsc.org
Deuterium Labeling Strategies: Specific Positions and Enrichment Levels
Deuterium labeling can be achieved through various methods, including hydrogen isotope exchange (HIE) reactions catalyzed by metals like palladium or Raney nickel. x-chemrx.com These methods allow for the replacement of hydrogen atoms with deuterium at specific locations. The enrichment level, or the percentage of molecules that contain the deuterium label, can be controlled by optimizing reaction conditions such as temperature, reaction time, and the choice of catalyst. x-chemrx.com For Artemisinin-D3, the goal would be to introduce three deuterium atoms at a specific site, often a methyl group, to create a -CD₃ group. synzeal.commedchemexpress.com
Carbon-13 Labeling Approaches: Site-Specific and Uniform Incorporation
Carbon-13 labeling can be accomplished through either site-specific or uniform incorporation. Site-specific labeling involves introducing a ¹³C atom at a particular position in the carbon skeleton. This is typically achieved by using a starting material or reagent that is already enriched with ¹³C at a specific location. For example, to introduce a ¹³C label into a methyl group, a ¹³C-labeled methylating agent would be used. synzeal.com
Uniform labeling, where all carbon atoms in the molecule are enriched with ¹³C, is generally achieved through biosynthetic methods. This involves feeding an organism, such as the Artemisia annua plant or a genetically engineered yeast, a ¹³C-labeled carbon source like ¹³CO₂ or [U-¹³C]glucose. nih.govnih.gov The organism then incorporates the ¹³C into the artemisinin molecule during its natural biosynthetic process. nih.gov For the specific synthesis of this compound, a site-specific chemical synthesis approach is more likely.
Optimization of Reaction Conditions for Isotopic Yield and Purity
Maximizing the yield and purity of the isotopically labeled product is a critical aspect of the synthesis. This requires careful optimization of several reaction parameters. researchgate.net
Table 1: Key Parameters for Optimization in Isotopic Labeling Reactions
| Parameter | Importance |
| Reagent Concentration | Affects reaction rate and can influence the extent of labeling. researchgate.net |
| Temperature | Can impact reaction selectivity and prevent side reactions. mdpi.com |
| Solvent | The choice of solvent can influence reagent solubility and reaction pathways. mdpi.com |
| Catalyst | The type and concentration of the catalyst are crucial for controlling the reaction. mdpi.comnih.gov |
| Reaction Time | Needs to be sufficient for complete labeling without leading to degradation or side products. researchgate.net |
For instance, in the photochemical conversion of dihydroartemisinic acid to artemisinin, parameters such as the light source, temperature, and concentration of trifluoroacetic acid have been optimized to increase the isolated yield. mdpi.com Continuous flow chemistry is an emerging technique that offers precise control over reaction parameters, leading to improved yields and selectivity in isotopic labeling. x-chemrx.comrsc.org
Purification and Isolation Techniques for Isotopically Labeled this compound
After the synthesis, the isotopically labeled this compound must be separated from unlabeled and partially labeled molecules, as well as from any remaining reactants and byproducts. This purification is essential to ensure the accuracy of subsequent experiments.
A combination of chromatographic techniques is typically employed for this purpose. redalyc.org
Table 2: Purification Techniques for Isotopically Labeled Artemisinin
| Technique | Description |
| Column Chromatography | A standard method for separating compounds based on their affinity for a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (e.g., a mixture of solvents like hexane (B92381) and ethyl acetate). redalyc.orggoogle.com |
| High-Performance Liquid Chromatography (HPLC) | Offers higher resolution and is often used for final purification to achieve high purity. nih.gov |
| Crystallization | A powerful technique for obtaining highly pure crystalline artemisinin. This can involve cooling crystallization or antisolvent crystallization. google.comacs.org Seeded cooling crystallization, in particular, has been shown to yield artemisinin with a purity of 99.9%. acs.org |
The purity of the final product is typically confirmed using analytical techniques such as HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. redalyc.orgnih.gov
Comparison of Synthetic Efficiency for Various Labeled Artemisinin Analogs
The efficiency of synthesizing isotopically labeled artemisinin analogs can vary significantly based on the chosen synthetic route, the position and type of isotopic label, and the starting materials. The primary routes for artemisinin synthesis include total synthesis, semi-synthesis from artemisinic acid, and biosynthetic methods. mdpi.com
Total Synthesis:
Semi-Synthesis:
Semi-synthetic approaches, which typically start from the more abundant natural product artemisinic acid, are generally more efficient for producing artemisinin and its derivatives. mdpi.com A key precursor in many semi-synthetic routes is dihydroartemisinic acid. nih.gov The synthesis of labeled analogs often leverages these established semi-synthetic pathways.
For the incorporation of a trideuterated methyl group (CD₃), a common strategy involves the use of deuterated reagents. For example, the synthesis of [15,15,15-²H₃]-dihydroartemisinic acid has been reported, which can then be converted to the corresponding labeled artemisinin. nih.gov This method provides a targeted way to introduce deuterium with relatively high efficiency in the later stages of the synthesis.
The introduction of ¹³C can be more challenging and may require the synthesis of a ¹³C-labeled precursor. Biosynthetic approaches have utilized ¹³CO₂ to produce globally ¹³C-enriched artemisinin. nih.gov In this method, Artemisia annua plants are grown in an atmosphere containing ¹³CO₂, leading to the incorporation of ¹³C throughout the artemisinin molecule via the plant's natural biosynthetic pathways. nih.govtandfonline.com While effective for producing highly labeled material, the specific location of the ¹³C atoms is determined by the biosynthetic pathway and results in a mixture of isotopologues.
Comparative Efficiency:
The following table provides a conceptual comparison of the synthetic efficiencies for different labeled artemisinin analogs, based on the general principles of the synthetic methodologies. The exact yields can vary based on specific reaction conditions and the scale of the synthesis.
| Labeled Analog | Synthetic Approach | Key Labeled Precursor/Reagent | Typical Overall Yield Range | Key Considerations |
| Artemisinin-d₃ (e.g., at C15) | Semi-synthesis from artemisinic acid | Deuterated methylating agent or precursor | 5-10% | Relatively efficient; relies on late-stage introduction of the label. mdpi.comnih.gov |
| Artemisinin-¹³C (single label) | Total Synthesis | Specific ¹³C-labeled building block | <1% | High control over label position but very low overall yield. wikipedia.org |
| Artemisinin-¹³C (multiple labels) | Biosynthesis | ¹³CO₂ | Variable (depends on plant uptake and extraction) | Produces a mixture of isotopologues; less control over specific label placement. nih.gov |
| Artemisinin-¹³C-d₃ | Combination of semi-synthesis and labeled precursors | ¹³C-labeled artemisinic acid and deuterated reagents | Likely <5% | Combines the challenges of both ¹³C and deuterium labeling, leading to lower overall efficiency. |
It is important to note that the development of more efficient catalytic and continuous flow methods is an active area of research, which could significantly improve the yields of both unlabeled and isotopically labeled artemisinin analogs in the future. mdpi.com
Advanced Analytical Characterization of Artemisinin 13c D3
Spectroscopic Confirmation of Isotopic Labeling Sites and Enrichment
Spectroscopic methods are fundamental in verifying the precise location and abundance of isotopic labels within the Artemisinin-13C-D3 molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating molecular structure and confirming the position of isotopic labels.
¹³C NMR Spectroscopy : In the context of this compound, ¹³C NMR is crucial for confirming the incorporation of the carbon-13 isotope. The chemical shifts in the ¹³C NMR spectrum provide a detailed map of the carbon skeleton. For instance, in unlabeled artemisinin (B1665778), characteristic signals for the methyl carbons appear at specific chemical shifts (ppm). The introduction of a ¹³C label at a specific position would result in a significant enhancement of the corresponding signal intensity, confirming the site of enrichment. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further correlate the ¹³C nuclei with their attached protons, providing unambiguous assignment of the labeled position. magritek.com These methods are instrumental in differentiating between the various carbon atoms within the complex tetracyclic structure of artemisinin. magritek.comkashanu.ac.ir
Deuterium (B1214612) (²H) NMR Spectroscopy : Deuterium NMR directly observes the deuterium nuclei, confirming their successful incorporation into the molecule. The presence of a signal in the ²H NMR spectrum at a chemical shift corresponding to a specific proton environment in the parent molecule provides definitive evidence of deuterium labeling at that site. For example, in Dihydroartemisinin-d3, deuterium NMR confirms the incorporation of deuterium at the 9-methyl position.
Proton (¹H) NMR Spectroscopy : While ¹H NMR primarily observes protons, it is also invaluable for confirming isotopic labeling. The substitution of a proton with a deuterium atom results in the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum. This "disappearance" method is a reliable indicator of the labeling site. For example, the ¹H NMR spectrum of unlabeled artemisinin shows a characteristic singlet for the proton at the C-12 position around 5.85 ppm. redalyc.org
| Nucleus | Position | Typical Chemical Shift (ppm) in CDCl₃ | Reference |
|---|---|---|---|
| ¹H | H-12 | ~5.85 | redalyc.org |
| ¹³C | C-3 (methyl) | ~25.10 | |
| ¹³C | C-6 (methyl) | ~19.74 | |
| ¹³C | C-9 (methyl) | ~12.47 |
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of this compound, thereby confirming the incorporation of the stable isotopes and assessing the isotopic purity.
Molecular Mass Confirmation : HRMS provides highly accurate mass measurements, allowing for the differentiation between the isotopically labeled compound and its unlabeled counterpart. canberra.edu.au The expected molecular weight of this compound will be higher than that of native artemisinin due to the presence of one ¹³C atom and three deuterium atoms. This mass difference serves as a primary confirmation of successful labeling.
Isotopic Purity Assessment : The high resolving power of HRMS can distinguish between molecules with different numbers of isotopic labels. nih.gov This allows for the determination of the isotopic purity, which is the percentage of the compound that contains the desired number of ¹³C and deuterium labels. By analyzing the mass spectrum, the relative abundance of the desired isotopologue (this compound) can be quantified relative to unlabeled artemisinin and partially labeled species. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm that the labels are located within specific structural fragments of the molecule. nih.gov
| Compound | Labeling | Expected Mass Shift (Da) from Unlabeled Artemisinin | Reference |
|---|---|---|---|
| This compound | 1 x ¹³C, 3 x ²H | +4.023 | |
| Dihydroartemisinin-d3 | 3 x ²H | +3.018 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C and Deuterium Position Determination
Chromatographic Purity Assessment of Synthesized this compound
Chromatographic techniques are essential for determining the chemical purity of the synthesized this compound, ensuring that it is free from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used method for purity assessment of artemisinin and its derivatives. nih.gov A validated HPLC method, often using a C18 column and a mobile phase such as acetonitrile (B52724) and water, can effectively separate this compound from potential impurities. acs.orgmmv.org The purity is determined by calculating the peak area of the main compound as a percentage of the total peak area in the chromatogram. Diode array detection (DAD) or ultraviolet (UV) detection is commonly employed. acs.orgmmv.org For compounds like artemisinin that lack a strong chromophore, derivatization or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection. mmv.org
Gas Chromatography (GC) : GC can also be used for the purity analysis of artemisinin, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. redalyc.org However, due to the thermal lability of artemisinin, care must be taken to use appropriate temperature programs to avoid degradation during analysis. redalyc.org
Quantitative Determination of Isotopic Abundance and Enantiomeric Purity
Beyond confirming the presence of labels, it is critical to quantify their abundance and ensure the stereochemical integrity of the molecule.
Quantitative Isotopic Abundance : The quantitative determination of isotopic abundance is typically achieved using HRMS. nih.gov By analyzing the mass isotopologue distribution, the percentage of molecules containing the desired ¹³C and deuterium labels can be accurately calculated. nih.gov This is crucial for applications where the labeled compound is used as an internal standard for quantification.
Enantiomeric Purity : Artemisinin possesses several chiral centers, making the assessment of enantiomeric purity essential. Enantiomeric purity is determined using chiral chromatography, most commonly chiral HPLC or chiral GC. chinesechemsoc.orgresearchgate.net These techniques employ a chiral stationary phase that can differentiate between the enantiomers of a compound, allowing for their separation and quantification. This ensures that the synthesized this compound retains the correct stereochemical configuration of the natural product.
Advanced Techniques for Structural Integrity Verification Post-Labeling
To ensure that the labeling process has not altered the fundamental structure of the artemisinin molecule, advanced analytical techniques are employed.
Quantum Mechanical (QM) Calculations : In conjunction with experimental NMR data, QM calculations of NMR chemical shifts can be used to predict the spectra for different possible isomers. researchgate.net By comparing the calculated spectra with the experimental data, the correct structure can be confirmed with a high degree of confidence. This approach is particularly useful for complex molecules where spectral interpretation can be challenging.
X-ray Crystallography : If a suitable single crystal of this compound can be obtained, single-crystal X-ray diffraction provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, unequivocally confirming the molecular structure and stereochemistry.
Applications of Artemisinin 13c D3 in Quantitative Bioanalytical Method Development
Role of Stable Isotope Labeled Analogs as Internal Standards in LC-MS/MS
In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is considered the "gold standard" for quantitative bioanalysis. researchgate.netnih.gov The fundamental principle behind using a SIL-IS, such as Artemisinin-13C-D3, is that it behaves nearly identically to the analyte of interest (artemisinin) throughout the entire analytical process, from extraction to ionization and detection. asm.org Since the SIL-IS and the analyte have the same chemical structure and properties, they co-elute chromatographically and experience similar effects from the sample matrix. nih.gov
This co-elution and similar behavior are crucial for compensating for variations that can occur during sample preparation and analysis. waters.com Any loss of analyte during extraction, or fluctuations in instrument response due to matrix effects or ion suppression/enhancement, will be mirrored by the SIL-IS. researchgate.netwaters.com By calculating the ratio of the analyte response to the IS response, these variations are normalized, leading to more accurate and precise quantification. waters.com The use of a SIL-IS is recommended by regulatory bodies for bioanalytical method validation whenever possible. researchgate.net
Development and Validation of LC-MS/MS Methods for Artemisinin (B1665778) and Related Compounds
The development of robust and reliable LC-MS/MS methods for the quantification of artemisinin and its derivatives is a complex process that requires careful optimization of multiple parameters. The use of this compound as an internal standard is integral to this process, ensuring the accuracy and reproducibility of the method.
Optimization of Sample Preparation Protocols for Complex Biological Matrices
Biological matrices such as plasma and blood are inherently complex, containing numerous endogenous components that can interfere with the analysis of the target analyte. researchgate.netasm.org Therefore, a critical step in method development is the optimization of the sample preparation protocol to effectively remove these interfering substances while maximizing the recovery of artemisinin. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.govmdpi.com
During the optimization of these protocols, this compound is added to the biological sample at a known concentration before any extraction steps. The recovery of the SIL-IS is then monitored to assess the efficiency of the extraction procedure. For instance, if the recovery of this compound is low, it indicates that the extraction method is not optimal and needs to be modified. One study reported that the degradation of artemisinin derivatives during sample preparation was identified and addressed by using an SPE method and dissolving the IS in 50% plasma. nih.gov Another challenge is the degradation of artemisinins in hemolyzed plasma, which can be caused by iron (II) from hemoglobin. nih.govnih.gov Researchers have found that pretreating samples with stabilizing agents can prevent this degradation. nih.gov
Mitigation of Matrix Effects and Ion Suppression/Enhancement Using Labeled Standards
Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, are a significant challenge in LC-MS/MS bioanalysis. researchgate.netwaters.com These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for these matrix effects. researchgate.net
Since this compound has nearly identical physicochemical properties to artemisinin, it experiences the same degree of ion suppression or enhancement. asm.org By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by matrix effects is effectively normalized. waters.com The effectiveness of this compensation is typically evaluated during method validation by comparing the response of the analyte in the presence of matrix with its response in a neat solution. nih.gov
Parameters for Analytical Method Validation: Accuracy, Precision, Linearity, and Sensitivity
A comprehensive validation process is essential to ensure that an LC-MS/MS method is reliable and fit for its intended purpose. The validation is typically performed in accordance with guidelines from regulatory agencies like the FDA. nih.govmdpi.com Key parameters evaluated during validation include:
Accuracy: This measures the closeness of the determined value to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal concentration. researchgate.net
Precision: This describes the degree of scatter between a series of measurements. It is evaluated at different concentration levels (intra-day and inter-day) and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of calibration standards over a defined concentration range. researchgate.net
Sensitivity: This is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govnih.gov
The use of this compound as an internal standard is crucial for achieving the stringent acceptance criteria for these validation parameters.
| Validation Parameter | Typical Acceptance Criteria | Role of this compound |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | Corrects for variability, ensuring measured values are close to the true values. |
| Precision | RSD or CV ≤15% (≤20% at LLOQ) | Minimizes the impact of random errors, leading to more reproducible results. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures a consistent analyte-to-IS response ratio across the calibration range. |
| Sensitivity (LLOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision | Allows for reliable quantification at low concentrations by compensating for baseline noise and matrix effects. |
Application in the Accurate Quantification of Artemisinin in Preclinical Research Samples
The validated LC-MS/MS methods employing this compound are instrumental in preclinical research for accurately determining the concentration of artemisinin in various biological samples. This data is vital for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the drug.
Analysis in In Vitro Cellular Models and Enzyme Incubation Systems
In vitro models are essential tools in early drug discovery and development. These include cellular models, such as cancer cell lines or parasite cultures, and subcellular systems like microsomal or recombinant enzyme incubations. gu.se These systems are used to investigate the efficacy, metabolism, and potential drug-drug interactions of artemisinin.
Accurate quantification of artemisinin in these in vitro systems is critical for interpreting the experimental results. For example, in studies evaluating the cytotoxic effects of artemisinin on cancer cells, LC-MS/MS with this compound as an internal standard can be used to measure the uptake of the drug into the cells and its subsequent metabolism. Similarly, in enzyme incubation assays designed to identify the specific cytochrome P450 (CYP) enzymes responsible for artemisinin metabolism, this method allows for the precise determination of the rate of drug depletion. gu.se The use of a stable isotope-labeled internal standard is crucial in these systems to account for potential matrix effects from the cell culture media or incubation buffers and to ensure the reliability of the quantitative data.
Quantification in Ex Vivo Tissue Homogenates and Subcellular Fractions
The quantification of artemisinin and its derivatives in whole blood or plasma is well-documented; however, understanding the distribution and concentration in specific tissues and cellular compartments is crucial for elucidating its mechanism of action and pharmacokinetic/pharmacodynamic (PK/PD) relationships. The use of this compound as an internal standard is pivotal for achieving the necessary accuracy and precision in these complex matrices.
Tissue Homogenates: Ex vivo studies involving the analysis of drug concentration in tissues such as the liver, brain, spleen, and muscle provide invaluable data on drug distribution and accumulation. The process for quantifying artemisinin in these tissues involves several critical steps. First, the collected tissue is accurately weighed and homogenized in a specific buffer to create a uniform suspension. This homogenate is then subjected to an extraction process, typically protein precipitation (PPT) or liquid-liquid extraction (LLE), to isolate the analyte from interfering biological components. mdpi.comnih.gov
The use of this compound as a stable isotope-labeled internal standard (SIL-IS) is introduced at the beginning of this sample preparation process. Because this compound is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects, thereby providing a reliable basis for accurate quantification. plos.org Subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the sensitive and selective measurement of both the native artemisinin and the labeled standard. mdpi.comresearchgate.net Validation data for such methods demonstrate high precision and accuracy, essential for reliable tissue distribution studies. mdpi.com
Below is a representative table of validation parameters for an LC-MS/MS method for artemisinin quantification in rat tissue homogenate, illustrating the performance achievable with a SIL-IS like this compound.
Table 1: Representative LC-MS/MS Method Validation Parameters for Artemisinin in Tissue Homogenate
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 200 ng/g |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/g |
| Intra-day Precision (CV%) | ≤ 10.5% |
| Inter-day Precision (CV%) | ≤ 12.1% |
| Accuracy (% Nominal) | 91.5% - 108.2% |
| Mean Extraction Recovery | ~88% |
| Internal Standard | This compound |
Data are synthesized based on typical performance characteristics reported in bioanalytical literature for similar compounds in tissue matrices. mdpi.comnih.gov
Subcellular Fractions: To further understand the mechanism of action, particularly for artemisinin's effects on cancer cells and parasites, researchers investigate its accumulation in specific organelles. mdpi.com Studies have indicated that artemisinin can localize within mitochondria and lysosomes. mdpi.commdpi.com Quantifying the compound in these subcellular compartments presents a significant analytical challenge due to the low abundance of material and the complexity of the isolation process.
The methodology involves the initial homogenization of cells or tissues, followed by differential centrifugation to separate the different organelles. mdpi.commdpi.com For example, a low-speed spin pellets nuclei and cell debris, a subsequent higher-speed spin pellets mitochondria, and further ultracentrifugation steps can isolate other fractions. mdpi.com Once the desired subcellular fraction (e.g., the mitochondrial pellet) is isolated and its protein content quantified, it can be extracted and analyzed via LC-MS/MS. mdpi.comfrontiersin.org
In this context, this compound is indispensable. Given the multiple steps in fractionation and the potential for analyte loss, adding the SIL-IS at the earliest stage ensures that the final measured concentration accurately reflects the amount present in the organelle. This approach allows researchers to determine the subcellular distribution of artemisinin, providing direct evidence for its accumulation at sites of action, such as the mitochondria where it is known to induce reactive oxygen species (ROS) and depolarize the membrane. plos.orgnih.gov
Advantages of Isotopic Labeling in High-Throughput Quantitative Analysis
The transition from preclinical discovery to clinical trials requires the analysis of a vast number of samples, necessitating high-throughput bioanalytical methods. Isotopic labeling, using compounds such as this compound, is a cornerstone of modern high-throughput quantitative analysis for several key reasons.
A primary advantage is the mitigation of matrix effects. plos.org Biological matrices are complex mixtures that can suppress or enhance the ionization of an analyte in the mass spectrometer source, leading to inaccurate results. A SIL-IS co-elutes with the analyte and is affected by the matrix in the exact same way. plos.org The ratio of the analyte to the SIL-IS remains constant, thus correcting for these variations and ensuring data accuracy without the need for matrix-matched calibration standards for every sample type. plos.orgplos.org This is particularly crucial in high-throughput settings where samples may come from different individuals or time points, each with a unique matrix composition.
Furthermore, the robustness imparted by SIL-IS facilitates the automation of sample preparation. High-throughput laboratories often employ 96-well plate formats and automated liquid handlers for processes like protein precipitation or solid-phase extraction (SPE). nih.govacs.org The confidence that the SIL-IS will correct for minor process variations is what makes these high-speed, automated workflows feasible and reliable.
Finally, the high degree of confidence provided by isotopic labeling can enable advanced screening strategies like "cassette dosing." nih.gov In this approach, multiple drug candidates (some of which can be isotopically labeled) are administered simultaneously to a single animal. The unique mass of each compound and its corresponding SIL-IS allows for their simultaneous quantification in a single LC-MS/MS run, dramatically increasing the efficiency of early-stage pharmacokinetic screening and reducing the number of animals used in research. nih.gov
Table 2: Comparison of Internal Standard Strategies in Bioanalysis
| Feature | Structural Analog IS | Stable Isotope-Labeled IS (e.g., this compound) |
|---|---|---|
| Chromatographic Behavior | Similar, but can have slight retention time differences. | Virtually identical retention time to the analyte. |
| Extraction Recovery | Similar, but not identical. | Identical to the analyte. |
| Matrix Effect Compensation | Partial and often incomplete. | Complete compensation for co-eluting matrix effects. plos.org |
| Accuracy & Precision | Generally lower, especially in variable matrices. | Highest level of accuracy and precision achievable. sigmaaldrich.com |
| High-Throughput Suitability | Moderate; may require more rigorous validation and repeats. | Ideal; provides robustness for automated and high-volume workflows. nih.govnih.gov |
Utilization of Artemisinin 13c D3 in Mechanistic and Metabolic Pathway Elucidation Research
Tracing of Artemisinin's Metabolic Transformations Using Stable Isotope Tracers
Stable isotope labeling is a cornerstone of modern drug metabolism studies. researchgate.netresearchgate.net By using molecules like Artemisinin-13C-D3, scientists can accurately track the biotransformation of the parent drug into various metabolites. The distinct mass of the labeled compound allows for clear identification using mass spectrometry, effectively separating it from the background noise of endogenous substances. mdpi.com Artemisinin-d3, a related deuterated form, has been successfully used as an internal standard in pharmacokinetic studies to ensure accurate quantification of the drug and its metabolites in plasma samples. nih.govresearchgate.net
In vitro systems such as human liver microsomes (HLMs) and cell cultures are essential for studying drug metabolism in a controlled environment. When this compound is introduced into these systems, any resulting molecules that contain the ¹³C and D labels are definitively identified as metabolites. This technique is crucial for discovering and structurally characterizing novel metabolites.
Research using unlabeled artemisinin (B1665778) in HLMs has identified numerous phase I and phase II metabolites. nih.gov The primary metabolic routes include hydroxylation and loss of oxygen, followed by glucuronidation. nih.govpharmgkb.org For instance, studies have identified a major metabolite in humans as 10β-hydroxyartemisinin. nih.gov Other metabolites found in human urine include deoxyartemisinin (B22630) and a compound referred to as 'crystal 7'. pharmgkb.org The use of a stable isotope-labeled version like this compound would facilitate the confirmation of these pathways and could lead to the discovery of other, less abundant metabolites by making them easier to detect against the complex background of a biological sample. mdpi.com
A dual-labeling strategy, which combines a stable isotope-labeled compound with a radiolabeled one, has proven effective for identifying polar metabolites that are often difficult to characterize. researchgate.netnih.gov This approach, using a specific mass ratio of labeled to unlabeled compound, creates a unique isotopic signature that can be filtered for during mass spectrometry analysis, enabling the successful identification of previously uncharacterized metabolites. researchgate.netnih.gov
Table 1: Key Metabolites of Artemisinin Identified in In Vitro and In Vivo Systems This table is based on findings from studies using unlabeled artemisinin, where labeled standards like this compound are critical for quantification and confirmation.
| Metabolite | Biological System | Metabolic Pathway | Reference |
|---|---|---|---|
| Deoxyartemisinin | Human Urine | Reduction of Endoperoxide Bridge | pharmgkb.org |
| Deoxydihydroartemisinin | Human Urine | Reduction | pharmgkb.org |
| 10β-hydroxyartemisinin | Human Liver Microsomes, Human Plasma | Hydroxylation (Phase I) | nih.gov |
| Crystal 7 | Human Urine | Not fully characterized | pharmgkb.org |
| Glucuronide Conjugates | Human Liver Microsomes, Urine/Feces | Glucuronidation (Phase II) | pharmgkb.org |
This compound is invaluable for pinpointing the specific enzymes responsible for its breakdown. By incubating the labeled compound with a panel of recombinant cytochrome P450 (CYP) enzymes, researchers can determine which specific isoforms are active in its metabolism.
Studies using unlabeled artemisinin have shown that its metabolism is primarily mediated by the CYP2B6 enzyme, with secondary contributions from CYP3A4 and CYP2A6. pharmgkb.org The inhibition of CYP2B6 in human liver microsomes was found to decrease the disappearance rate of artemisinin by 75%, confirming its major role. pharmgkb.org Furthermore, the metabolism of artemisinin derivatives like artemether (B1667619) and arteether (B1665780) to the active metabolite dihydroartemisinin (B1670584) is mainly handled by CYP3A4. pharmgkb.org Subsequent metabolism of dihydroartemisinin into inactive forms occurs via glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 and UGT2B7. pharmgkb.org The use of this compound in such experiments provides unambiguous confirmation of which metabolites are produced by each specific enzyme, thereby clarifying the complete metabolic cascade.
Table 2: Key Enzymes Involved in Artemisinin Biotransformation
| Enzyme Family | Specific Enzyme(s) | Role in Metabolism | Reference |
|---|---|---|---|
| Cytochrome P450 | CYP2B6 (major), CYP3A4 (minor) | Primary metabolism of artemisinin | pharmgkb.org |
| Cytochrome P450 | CYP3A4, CYP3A5, CYP2B6 | Metabolism of artemether/arteether to dihydroartemisinin | pharmgkb.org |
| UDP-glucuronosyltransferase | UGT1A9, UGT2B7 | Glucuronidation of dihydroartemisinin | pharmgkb.org |
Identification of Novel Metabolites in Isolated Biological Systems (e.g., Microsomes, Cell Cultures)
Investigation of Biochemical Reaction Mechanisms Involving this compound
The isotopic labels in this compound serve not only as tracers but also as probes for investigating reaction mechanisms.
The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of a chemical reaction if the bond to that hydrogen is broken in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). portico.orgwikipedia.org A C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it, which can slow down the reaction. portico.org
The deuterium atoms in this compound can be strategically placed at sites expected to be involved in metabolic reactions. If the metabolism is significantly slower compared to the non-deuterated compound, it provides strong evidence that C-H bond cleavage at that position is a critical, rate-limiting step of the enzymatic process. nih.gov For example, a study using dideuterated and trideuterated dihydroartemisinic acid found that it converted to artemisinin at a slower rate than the nondeuterated version, revealing a KIE (kH/kD ≈ 2-3) and indicating that a C-H bond cleavage is involved in the initial reaction. researchgate.net This application of KIE is a classic tool in physical organic chemistry for elucidating reaction mechanisms. portico.orgwikipedia.org
Stable isotope labeling helps to understand how artemisinin interacts with its molecular targets. The activation of artemisinin's endoperoxide bridge, believed to be essential for its activity, is thought to be triggered by iron, leading to the formation of reactive radical species that can alkylate biological molecules like proteins. mdpi.comwho.intfrontiersin.org
Using isotopically labeled artemisinin derivatives, researchers can definitively identify which proteins are being modified by the drug. For example, activity-based protein profiling (ABPP) with artemisinin probes has been used to identify multiple protein targets within the malaria parasite. pnas.org These probes, which retain the essential endoperoxide bridge, covalently bind to target proteins, which can then be isolated and identified via mass spectrometry. pnas.org The use of a labeled compound like this compound in such studies would ensure that the identified protein adducts are unequivocally derived from the drug, providing a clear picture of its molecular interactions and mechanism of action. umich.edu
Isotopic Effects in Reaction Kinetics and Their Mechanistic Implications
Application in Biosynthetic Pathway Studies of Artemisinin and Its Precursors
While this compound is primarily used for metabolic studies (what happens to the drug in a foreign organism), stable isotopes are also fundamental to understanding how the compound is created in the first place within the Artemisia annua plant. mdpi.comnih.gov In this context, labeled precursors, rather than the final labeled product, are "fed" to the plant or cell cultures.
The biosynthesis of artemisinin is a complex, multi-step enzymatic process starting from farnesyl diphosphate (B83284) (FPP). frontiersin.orgoup.comnih.gov Key enzymes like amorpha-4,11-diene synthase (ADS) and cytochrome P450 monooxygenase (CYP71AV1) convert FPP through several intermediates, including artemisinic acid and dihydroartemisinic acid (DHAA). frontiersin.orgoup.comnih.gov
Feeding experiments using ¹³C-labeled DHAA have provided strong evidence that the final steps of artemisinin synthesis from DHAA are non-enzymatic and likely occur spontaneously within the plant's glandular trichomes. pnas.org In these experiments, a labeled compound like this compound would serve as an ideal internal standard for accurately quantifying the amount of newly synthesized (labeled) artemisinin by techniques like LC-MS/MS, allowing researchers to precisely measure the efficiency of the biosynthetic pathway from a given precursor. caymanchem.com This approach has been crucial in revising earlier hypotheses and confirming that DHAA, not artemisinic acid, is the direct late-stage precursor to artemisinin in vivo. mdpi.compnas.org
Tracing Precursor Incorporation in Artemisia annua Biosynthesis Studies
The biosynthesis of artemisinin in the plant Artemisia annua is a complex process involving multiple enzymatic and non-enzymatic steps. Isotopic labeling has been a cornerstone in deciphering this pathway. Feeding studies using precursors labeled with stable isotopes like carbon-13 (¹³C) and deuterium (D) have been instrumental in identifying the key intermediates and their conversions.
Research has shown that dihydroartemisinic acid (DHAA) is a late-stage precursor to artemisinin. rsc.org In a pivotal study, ¹³C-labeled DHAA was fed to Artemisia annua, and its incorporation into artemisinin was tracked. nih.gov This provided strong evidence that the final steps of artemisinin synthesis are non-enzymatic in vivo. nih.gov The use of isotopically labeled compounds allows researchers to distinguish between the fed precursor and the endogenous, unlabeled molecules within the plant, thus confirming the metabolic route.
The general pathway involves the cyclization of farnesyl diphosphate (FDP) to amorpha-4,11-diene, which is then oxidized to form various intermediates. d-nb.info Studies using deuterium-labeled FDP have helped to elucidate the stereochemistry of the cyclization mechanism catalyzed by amorpha-4,11-diene synthase. d-nb.info
The table below summarizes key findings from studies using labeled precursors to trace the biosynthetic pathway of artemisinin.
| Labeled Precursor | Key Finding | Reference |
| ¹³C-labeled Dihydroartemisinic Acid (DHAA) | Confirmed DHAA as a late-stage precursor and supported the non-enzymatic nature of the final conversion to artemisinin in vivo. | nih.gov |
| Deuterium-labeled Dihydroartemisinic Acid (DHAA) | Used to study the mechanism of the conversion of DHAA to artemisinin, particularly the formation of the endoperoxide bridge. | rsc.org |
| Deuterium-labeled Farnesyl Diphosphate (FDP) | Elucidated the stereochemical course of the cyclization of FDP to amorpha-4,11-diene. | d-nb.info |
This table is based on data from multiple research studies and is intended for illustrative purposes.
Insights into Peroxide Bridge Formation and Other Key Structural Transformations
The defining feature of artemisinin is its 1,2,4-trioxane (B1259687) ring, which contains a peroxide bridge essential for its antimalarial activity. acs.org The formation of this endoperoxide bridge is a critical and chemically challenging step in the biosynthesis. The use of isotopically labeled precursors, particularly those with deuterium, has shed light on this complex transformation.
The conversion of DHAA to artemisinin is a spontaneous cascade that involves the incorporation of molecular oxygen. rsc.org Mechanistic studies using regioselectively polydeuterated DHAA isotopologues have been conducted to clarify the endoperoxide-forming process. rsc.org For instance, the synthesis of [15,15,15-²H₃]-dihydroartemisinic acid was used to probe the mechanism of endoperoxide formation. acs.org
Research has revealed a kinetic isotope effect when dideuterated and trideuterated DHAA isotopologues at specific positions (C3 and C15) were converted to artemisinin. acs.orgacs.org The slower reaction rate compared to the non-deuterated compound indicated that the cleavage of the C-H (or C-D) bond at these positions is involved in the rate-determining step of the initial ene reaction leading to the endoperoxide formation. acs.org
Furthermore, studies using ¹⁸O₂ gas have confirmed that the oxygen atoms in the peroxide bridge originate from molecular oxygen, reacting with a hydroperoxide intermediate of DHAA. acs.org These intricate mechanistic details would be nearly impossible to uncover without the use of stable isotope labeling. The dual labeling in this compound would be particularly advantageous in these studies, allowing for the simultaneous tracking of both carbon skeleton rearrangements and the fate of specific hydrogen atoms during the formation of the complex cage-like structure of artemisinin.
The following table details research findings on the structural transformations in artemisinin biosynthesis using labeled compounds.
| Labeled Compound/Isotope | Insight Gained | Reference |
| [15,15,15-²H₃]-Dihydroartemisinic Acid | Probed the mechanism of endoperoxide formation. | acs.org |
| Dideuterated and Trideuterated DHAA | Revealed a kinetic isotope effect, indicating C-H bond cleavage is part of the rate-determining step in the ene reaction for peroxide formation. | acs.orgacs.org |
| ¹⁸O₂ Gas | Confirmed that molecular oxygen is the source of the oxygen atoms in the endoperoxide bridge. | acs.org |
This table is based on data from multiple research studies and is intended for illustrative purposes.
Advanced Research Perspectives and Future Directions for Isotopic Artemisinin Analogs
Development of Multi-Labeled Artemisinin (B1665778) Derivatives for Multi-Dimensional Research Applications
The synthesis of artemisinin derivatives incorporating multiple stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) is a critical next step for advanced research. While the synthesis of deuterated dihydroartemisinic acid, a key precursor, has been achieved for mechanistic studies, creating multi-labeled versions of artemisinin itself presents greater complexity. researchgate.net Such compounds would enable sophisticated multi-dimensional studies, allowing researchers to simultaneously track different atoms through metabolic or degradation pathways. For example, labeling the peroxide bridge with ¹⁸O and the carbon backbone with ¹³C could provide unambiguous data on the fate of the crucial endoperoxide group versus the core scaffold. These multi-labeled analogs are essential for detailed flux analysis and for building more comprehensive models of the drug's lifecycle in a biological environment.
Integration of Artemisinin-13C-D3 Data with In Silico Modeling and Computational Chemistry
Experimental data derived from studies using this compound are invaluable for refining and validating computational models. biorxiv.org Techniques like Density Functional Theory (DFT) and molecular docking are used to predict the molecular properties and interactions of artemisinin and its derivatives with biological targets, such as heme. researchgate.netmdpi.com The precise mass data and metabolite structures identified using isotopic tracers can be fed into these models to improve their predictive accuracy. biorxiv.org For instance, quantitative structure-activity relationship (QSAR) studies correlate molecular descriptors with biological activity. researchgate.net By using the empirical data from this compound experiments to benchmark these computational predictions, researchers can more accurately design novel derivatives with enhanced efficacy or modified pharmacokinetic properties, ultimately accelerating the drug discovery pipeline. researchgate.netresearchgate.net
Potential for this compound in Advanced Metabolomics and Proteomics Research as a Tracer
In the fields of metabolomics and proteomics, this compound serves as a vital tracer and internal standard. acs.org Metabolomics, the comprehensive study of small molecules in a biological system, relies on accurate quantification to understand metabolic fluxes and perturbations. frontiersin.orgmdpi-res.com The use of stable isotope-labeled internal standards like this compound is the gold standard in mass spectrometry-based quantitative analysis. Because it is chemically identical to the unlabeled compound, it co-elutes and ionizes similarly, effectively correcting for variations during sample preparation and analysis, thus enabling precise and accurate measurement of artemisinin and its metabolites. acs.org In proteomics, labeled artemisinin can help identify protein targets by forming covalent adducts, which can then be isolated and identified via mass spectrometry, shedding light on its mechanism of action and potential off-target interactions. mdpi.com
Innovations in Synthetic Strategies for Economical Production of Complex Labeled Natural Products
The high cost of producing complex isotopically labeled compounds often limits their widespread use. Innovations in synthetic and biosynthetic strategies are crucial for making molecules like this compound more accessible. Current production of artemisinin relies on extraction from Artemisia annua or semi-synthesis from its precursor, artemisinic acid, which is more abundant in the plant. mdpi.comtandfonline.commdpi.com A significant breakthrough involves the use of engineered microbes, such as yeast, to produce artemisinic acid on a large scale. mdpi.com By feeding these microbes ¹³C- and deuterium-labeled substrates, it is possible to produce labeled artemisinic acid, which can then be chemically converted to this compound. researchgate.netmdpi.com Furthermore, advances in continuous-flow synthesis and green chemistry, which utilize reusable solvents and more efficient reagents like sodium borohydride (B1222165) for reduction steps, are helping to improve yields and reduce the environmental impact and cost of synthesis. mdpi.comd-nb.info
| Synthetic Approach | Key Features | Potential for Isotope Labeling |
| Plant Extraction | Direct isolation from Artemisia annua. mdpi.com | Labeling requires growing plants in an isotopically enriched environment. |
| Chemical Synthesis | Total synthesis from simple, available starting materials like cyclohexenone. mdpi.com | Labeled precursors can be introduced at various steps. |
| Semi-synthesis | Conversion of naturally abundant artemisinic acid to artemisinin. mdpi.commdpi.com | Labeled artemisinic acid can be produced via engineered microbes. mdpi.com |
| Continuous-Flow | Photochemical transformation of dihydroartemisinic acid in a continuous system. mdpi.com | Allows for efficient conversion of a labeled precursor. |
Emerging Analytical Technologies Enhancing the Utility of Isotopic this compound
The analytical power of this compound is amplified by emerging technologies. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Time-of-Flight (TOF), provide the mass accuracy needed to confidently identify and quantify labeled compounds in complex biological matrices. mdpi.comnih.gov Coupling these mass spectrometers with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) further enhances sensitivity and resolution. sciencescholar.usnih.gov Another promising technology is imaging mass spectrometry, which can visualize the spatial distribution of this compound and its metabolites within tissue sections, providing critical information about drug localization and target engagement at a cellular level.
| Analytical Technique | Application for this compound | Benefit |
| LC-MS | Quantification of artemisinin and its metabolites in biological samples. sciencescholar.us | High sensitivity and specificity, especially with labeled internal standards. |
| GC-MS | Analysis of artemisinin and its precursors. nih.gov | Suitable for volatile precursors and can be highly reproducible. |
| SFC-MS | Rapid analysis without derivatization. nih.gov | Fast separation using environmentally benign supercritical CO₂. nih.gov |
| HRMS (e.g., Orbitrap) | High-resolution, accurate mass measurements. mdpi.com | Unambiguous identification of labeled compounds in complex mixtures. |
| Imaging Mass Spectrometry | Visualization of drug and metabolite distribution in tissues. | Provides spatial context to pharmacokinetic and pharmacodynamic data. |
Q & A
Q. How can researchers verify the isotopic purity of Artemisinin-13C-D3 in synthetic samples?
Answer: Isotopic purity is critical for reproducibility. Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peaks corresponding to the 13C and D3 labels. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium incorporation in specific protons (e.g., C-10 position) and 13C shifts in labeled carbons. Quantify impurities via liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), referencing unlabeled artemisinin as a control .
Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?
Answer: Design accelerated stability studies by exposing the compound to controlled stressors (e.g., temperature, humidity, light). Use HPLC to monitor degradation products and isotopic integrity over time. For long-term stability, store samples at -80°C in inert atmospheres and validate results against International Council for Harmonisation (ICH) guidelines Q1A(R2). Include statistical analysis of variance (ANOVA) to identify significant degradation trends .
Q. How should researchers validate the synthesis pathway of this compound to ensure reproducibility?
Answer: Document each synthetic step with detailed reaction conditions (e.g., catalysts, solvents, isotopic precursors). Use thin-layer chromatography (TLC) and gas chromatography (GC) for intermediate purity checks. Compare spectral data (IR, NMR, HRMS) with literature values for unlabeled artemisinin to confirm structural fidelity. Publish full synthetic protocols in supplementary materials to align with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacokinetic data for this compound across different biological matrices?
Answer: Discrepancies often arise from matrix effects (e.g., plasma vs. tissue). Implement a standardized extraction protocol using isotopically labeled internal standards (e.g., Artemisinin-D4) to correct for recovery variations. Validate assays via cross-laboratory studies and meta-analysis of published data to identify systemic biases. Use multivariate regression to isolate confounding variables like protein binding or enzymatic degradation .
Q. How can isotope effects (e.g., 13C/D3 substitution) influence the antimalarial mechanism of this compound?
Answer: Investigate kinetic isotope effects (KIEs) using in vitro assays comparing labeled and unlabeled compounds. Monitor heme-activated radical generation via electron paramagnetic resonance (EPR) spectroscopy. Computational modeling (e.g., density functional theory) can predict bond dissociation energies altered by isotopic substitution. Correlate findings with in vivo efficacy studies in Plasmodium-infected models to assess biological relevance .
Q. What experimental designs minimize confounding variables in tracer studies using this compound?
Answer: Adopt a double-blind, randomized control trial (RCT) framework for in vivo studies. Use crossover designs to reduce inter-subject variability. For metabolic tracing, combine stable isotope-resolved metabolomics (SIRM) with time-course sampling. Normalize data to baseline isotopic abundance in control groups and apply false discovery rate (FDR) corrections to mitigate Type I errors in omics datasets .
Methodological and Reporting Standards
Q. How should researchers address discrepancies in isotopic labeling efficiency reported across studies?
Answer: Conduct a systematic review of synthesis protocols, highlighting variables like precursor purity and reaction kinetics. Use meta-regression to quantify the impact of methodological differences (e.g., catalyst type, temperature). Propose a consensus reporting standard for isotopic efficiency, requiring raw spectral data and calibration curves in publications .
Q. What frameworks ensure ethical and reproducible use of this compound in collaborative research?
Answer: Adopt the CRediT (Contributor Roles Taxonomy) system to clarify roles in synthesis, validation, and data analysis. Share characterized reference samples via institutional repositories with DOI assignment. Align with the TRIPOD (Transparent Reporting of a Multivariable Prediction Model) guidelines for predictive studies and the ARRIVE 2.0 framework for animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
